

A Technical Guide to Cbz-Tyr-OH: Properties, Synthesis Applications, and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-Tyr-OH**

Cat. No.: **B554332**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -Carbobenzyloxy-L-tyrosine (Cbz-Tyr-OH), a critical building block in peptide synthesis and related research areas. This document details its physicochemical properties, outlines its role in synthetic workflows, and provides detailed experimental protocols for its use.

Core Properties of Cbz-Tyr-OH

Cbz-Tyr-OH is an L-tyrosine amino acid derivative where the alpha-amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is essential to prevent unwanted side reactions during peptide coupling steps.

A summary of its key quantitative data is presented below for easy reference.

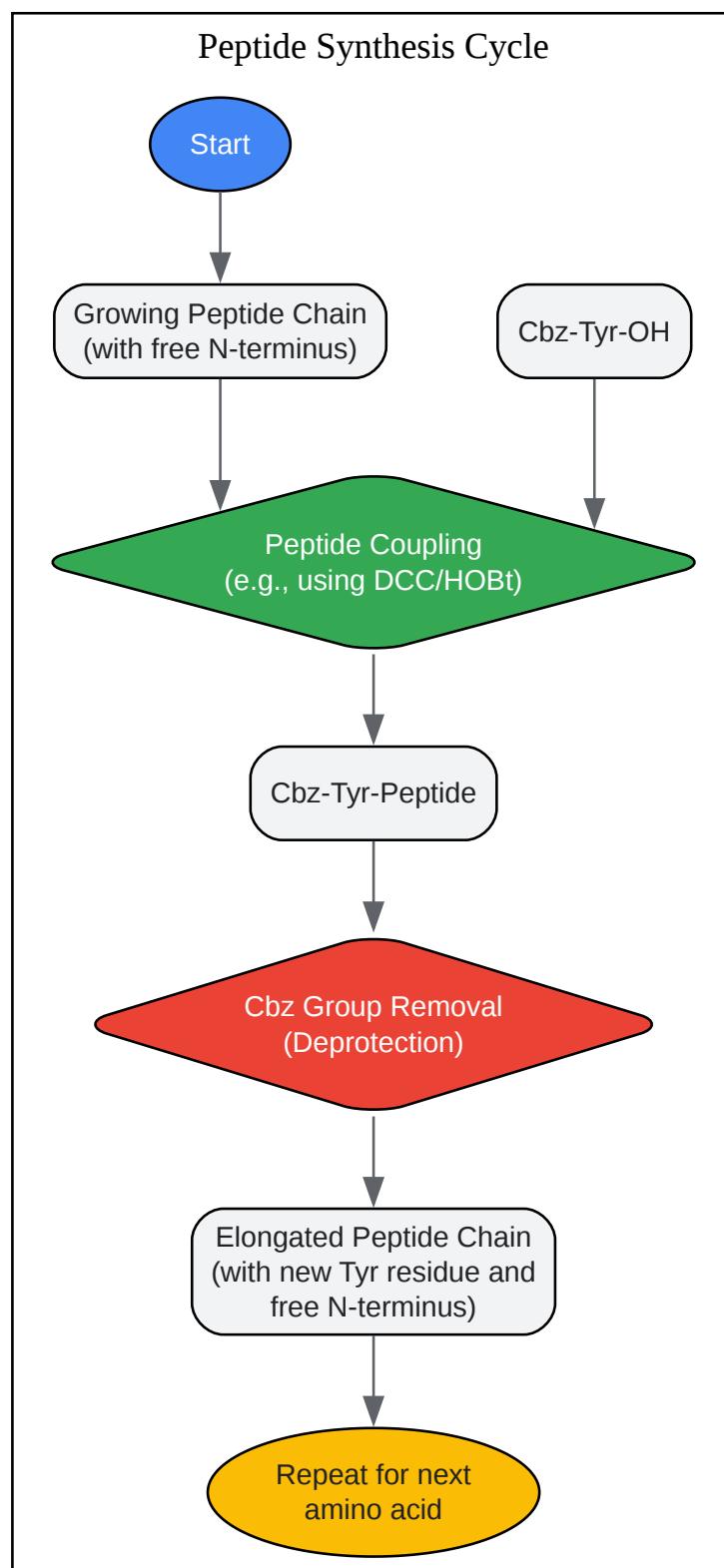
Property	Value	Reference(s)
CAS Number	1164-16-5	[1] [2]
Molecular Weight	315.32 g/mol	[3]
Molecular Formula	C17H17NO5	[1] [3]
Melting Point	57-60 °C	[1]
Solubility	1.53 g/L (in water at 25 °C)	[1]
Appearance	White to off-white powder/crystal	
Purity	Typically >98%	[2]

Role in Peptide Synthesis

The carbobenzyloxy (Cbz) group is a foundational amine protecting group in organic synthesis, particularly in the solution-phase synthesis of peptides.[\[4\]](#)[\[5\]](#) Its stability under a range of conditions and its selective removal methods make it a valuable tool for chemists. The primary function of **Cbz-Tyr-OH** is to introduce a tyrosine residue into a growing peptide chain in a controlled manner.

The utility of the Cbz group lies in its orthogonality with other common amine protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions required for Fmoc cleavage, allowing for precise, selective deprotection strategies in the synthesis of complex molecules.

Below is a logical workflow illustrating the role of **Cbz-Tyr-OH** in a standard peptide coupling and deprotection cycle.



[Click to download full resolution via product page](#)

Caption: Workflow of Cbz-Tyr-OH in peptide elongation.

Experimental Protocols

The critical step following the incorporation of **Cbz-Tyr-OH** into a peptide is the selective removal (deprotection) of the Cbz group to allow for the next coupling reaction. The choice of deprotection method is dictated by the sensitivity of other functional groups within the molecule.

Protocol 1: Catalytic Hydrogenolysis

This is the most common and cleanest method for Cbz deprotection, proceeding via the cleavage of the benzylic C-O bond with hydrogen gas, catalyzed by palladium on carbon (Pd/C).

Materials:

- Cbz-protected peptide
- 10% Palladium on Carbon (Pd/C) catalyst
- Methanol (MeOH) or other suitable solvent
- Hydrogen gas (H_2) source or a hydrogen donor like ammonium formate
- Celite® for filtration

Procedure (using H_2 gas):

- Dissolve the Cbz-protected peptide in methanol in a flask suitable for hydrogenation.
- Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).
- Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
- Introduce hydrogen gas, typically via a balloon or a pressurized hydrogenation apparatus.
- Stir the mixture vigorously at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
- Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 2: Acid-Mediated Cleavage

Strong acids can cleave the Cbz group, particularly when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups (e.g., alkynes or certain sulfur-containing residues). A common reagent is hydrogen bromide (HBr) in acetic acid.

Materials:

- Cbz-protected peptide
- 33% Hydrogen bromide in acetic acid (HBr/AcOH)
- Diethyl ether (for precipitation)

Procedure:

- Dissolve the Cbz-protected compound in a minimal amount of 33% HBr in acetic acid.
- Stir the solution at room temperature. The reaction is often rapid, typically complete within 15 to 60 minutes.
- Monitor the reaction by TLC.
- Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, stirred diethyl ether.
- Collect the precipitated product (often the hydrobromide salt of the amine) by filtration.
- Wash the solid with diethyl ether and dry under vacuum.

Protocol 3: Mild Lewis Acid-Mediated Deprotection

For sensitive substrates, a milder method using a Lewis acid in a specialized solvent can be employed.[6]

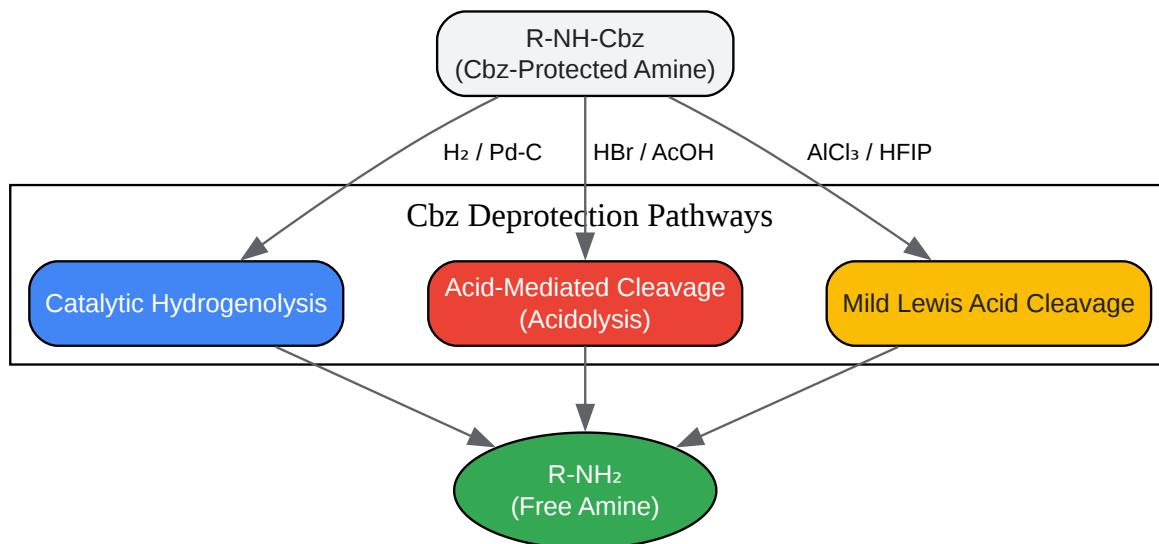
Materials:

- Cbz-protected amine (1 equivalent)
- Aluminum chloride (AlCl_3 , 3 equivalents)
- Hexafluoroisopropanol (HFIP)
- Dichloromethane (CH_2Cl_2)
- Aqueous sodium bicarbonate (NaHCO_3) solution

Procedure:

- To a solution of the Cbz-protected amine in HFIP, add AlCl_3 at room temperature. The mixture will likely be a suspension.[6]
- Stir the suspension at room temperature for 2 to 16 hours, monitoring progress by TLC.[6]
- Once the reaction is complete, dilute the mixture with CH_2Cl_2 .[6]
- Quench the reaction by carefully adding aqueous NaHCO_3 solution.[6]
- Extract the aqueous phase with CH_2Cl_2 .
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography as needed.[6]

The diagram below outlines the major deprotection pathways for the Cbz group.



[Click to download full resolution via product page](#)

Caption: Major deprotection pathways for the Cbz group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CBZ-TYR-OH.H2O [chembk.com]
- 2. Cbz-Tyr-OH | 1164-16-5 [sigmaaldrich.com]
- 3. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- To cite this document: BenchChem. [A Technical Guide to Cbz-Tyr-OH: Properties, Synthesis Applications, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b554332#cbz-tyr-oh-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com